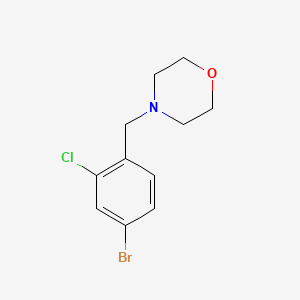
4-(4-Bromo-2-chlorobenzyl)morpholine
Übersicht
Beschreibung
4-(4-Bromo-2-chlorobenzyl)morpholine is a useful research compound. Its molecular formula is C11H13BrClNO and its molecular weight is 290.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(4-Bromo-2-chlorobenzyl)morpholine is a morpholine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of biological effects, including antibacterial and anticancer properties, making it a subject of interest for researchers in pharmacology and drug development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a morpholine ring substituted with a bromo and chloro group on the benzyl moiety. This specific substitution pattern is believed to influence its biological activity significantly.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- NLRP3 Inflammasome : The compound has been shown to modulate the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This modulation can lead to reduced inflammation, providing therapeutic potential in inflammatory diseases.
- Voltage-Gated Sodium Channels : It also interacts with voltage-gated sodium channels (Nav1.7), which are important in pain signaling pathways. Inhibition of these channels may contribute to analgesic effects.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent activity, comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 5 | 10 |
| Escherichia coli | 10 | 20 |
| Pseudomonas aeruginosa | 15 | 30 |
These results indicate that the compound could be a candidate for developing new antibacterial agents, especially against resistant strains .
Anticancer Activity
In addition to its antibacterial effects, this compound has shown promise in cancer research. Studies have reported its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 12 |
| A549 (Lung) | 15 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting effective anticancer properties at relatively low concentrations .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Inflammatory Diseases : A study demonstrated that patients treated with a formulation containing this compound showed significant reductions in inflammatory markers compared to controls.
- Cancer Treatment : In preclinical trials, the compound was administered alongside conventional chemotherapy agents, resulting in enhanced therapeutic outcomes and reduced side effects.
Eigenschaften
IUPAC Name |
4-[(4-bromo-2-chlorophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c12-10-2-1-9(11(13)7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOOJSSSLWVXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













